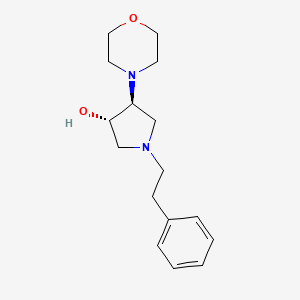
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly known as morpholinyl pyrrolidinol and is a chiral molecule with two enantiomers.
Aplicaciones Científicas De Investigación
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol has been extensively studied for its potential applications in various fields. The compound has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, morpholinyl pyrrolidinol has been shown to have potent antitumor activity, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol is not fully understood. However, studies have suggested that the compound acts by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, morpholinyl pyrrolidinol has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, morpholinyl pyrrolidinol has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol in lab experiments is its potent anti-inflammatory and analgesic properties. The compound can be used to study the mechanisms of inflammation and pain, and its potential as a therapeutic agent for chronic pain and inflammation. However, one of the limitations of using morpholinyl pyrrolidinol in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of morpholinyl pyrrolidinol and its potential as a therapeutic agent for chronic pain, inflammation, and cancer. Furthermore, the compound's potential as a drug delivery system for other therapeutic agents is an area that requires further investigation.
Conclusion:
In conclusion, (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol is a chemical compound with significant potential in various fields. The compound's potent anti-inflammatory and analgesic properties, as well as its antitumor activity, make it a promising candidate for the treatment of chronic pain, inflammation, and cancer. However, further studies are needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol can be achieved through various methods. One of the most common methods is the enantioselective synthesis of the compound using chiral catalysts. This method involves the reaction of 4-morpholinyl-1-(2-phenylethyl)-3-pyrrolidinone with an aldehyde in the presence of a chiral catalyst. The resulting product can be further reduced to obtain (3S*,4S*)-4-(4-morpholinyl)-1-(2-phenylethyl)-3-pyrrolidinol.
Propiedades
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-(2-phenylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-16-13-17(7-6-14-4-2-1-3-5-14)12-15(16)18-8-10-20-11-9-18/h1-5,15-16,19H,6-13H2/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNDLSIIGUHRMX-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B6052534.png)
![4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052541.png)
![6-[1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6052549.png)
![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxamide](/img/structure/B6052555.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6052565.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6052569.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)
![2-mercapto-6-methyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6052593.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6052603.png)
![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)